molecular formula C4H9N3O B1375448 4-Amino-1-methylpyrazolidin-3-one CAS No. 1309959-51-0

4-Amino-1-methylpyrazolidin-3-one

Cat. No. B1375448
M. Wt: 115.13 g/mol
InChI Key: IVZDJABHZJKQOE-UHFFFAOYSA-N
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Description

4-Amino-1-methylpyrazolidin-3-one (AMP) is an organic compound with a variety of applications in scientific research. It is an important building block in organic synthesis due to its unique structure and reactivity. AMP is used in a variety of fields, including biochemistry, pharmacology, and materials science. It is also used in the synthesis of a range of pharmaceuticals, including antibiotics, antifungals, and antivirals.

Scientific Research Applications

Energetic Materials

  • Field : Chemistry, specifically the study of energetic materials .
  • Application : The compound 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, which is related to 4-Amino-1-methylpyrazolidin-3-one, has been synthesized and shows excellent performance and reliable safety .
  • Method : A comprehensive analysis was performed using various techniques, including differential scanning calorimetry (DSC), infrared spectroscopy (IR), elemental analysis, and 1H and 13C NMR spectroscopy .
  • Results : Among the explosives tested, compounds 7 and 8 exhibited zero oxygen balance and demonstrated exceptional detonation properties. Compound 7 achieved the highest recorded detonation pressure, at 34.2 GPa, while compound 8 displayed the highest detonation velocity, at 8887 m/s .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Field : Organic Chemistry .
  • Application : 4-Amino-1-methylpyrazolidin-3-one might be used in the synthesis of 1,2,4-triazole-containing scaffolds .
  • Method : The process includes a one-pot reaction of aminonitrile with various alkyl and aryl nitriles that is catalyzed with iron (III) chloride .
  • Results : The synthesis of 3-amino-1H-1,2,4-triazoles was achieved .

Synthesis of Nitrogen-Containing Heterocycles

  • Field : Organic Chemistry .
  • Application : 4-Amino-1-methylpyrazolidin-3-one could potentially be used in the synthesis of nitrogen-containing heterocycles .
  • Method : One of the suitable procedures to produce nitrogen-containing heterocycles is the use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reactions .
  • Results : The synthesis of various nitrogen-containing heterocycles was achieved .

Synthesis of Schiff Bases as Potential Antibacterial Agents

  • Field : Medicinal Chemistry .
  • Application : 4-Amino-1-methylpyrazolidin-3-one could potentially be used in the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles .
  • Method : The process includes the condensation of the aminotriazoles with a variety of aromatic aldehydes .
  • Results : The synthesized compounds were screened for their antibacterial potential against Gram-negative (Escherichia coli, Shigella sonnei, Pseudomonas aeruginosa and Salmonella typhi) and two Gram-positive (Staphylococcus aureus and Bacillus subtilis) strains .

properties

IUPAC Name

4-amino-1-methylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-7-2-3(5)4(8)6-7/h3H,2,5H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZDJABHZJKQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpyrazolidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Amino-1-methylpyrazolidin-3-one

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